4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid
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Overview
Description
4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid is an organic compound with the molecular formula C28H52N2O6 It is known for its unique structure, which includes a decane backbone with two benzoic acid groups connected via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid typically involves the reaction of decanedioic acid with 4-hydroxybenzoic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene, to facilitate the formation of the ether linkages.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ether linkages can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid has several scientific research applications, including:
Materials Science: Used as a building block in the synthesis of coordination polymers and metal-organic frameworks.
Chemistry: Employed in the study of etherification reactions and the development of new synthetic methodologies.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid involves its ability to form stable complexes with metal ions. The benzoic acid groups can coordinate with metal centers, while the decane backbone provides structural flexibility. This coordination ability is crucial for its applications in materials science and catalysis.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(2,2,6,6-tetramethylpiperidine-1-oxidanyl)
- 4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(2,2,6,6-tetramethyl-1-oxopiperidinium)
Uniqueness
4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid is unique due to its specific decane backbone and benzoic acid groups, which provide distinct coordination properties and structural flexibility. This makes it particularly valuable in the synthesis of coordination polymers and metal-organic frameworks, where precise control over the spatial arrangement of ligands is essential.
Properties
CAS No. |
76020-57-0 |
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Molecular Formula |
C24H26O8 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-[10-(4-carboxyphenoxy)-10-oxodecanoyl]oxybenzoic acid |
InChI |
InChI=1S/C24H26O8/c25-21(31-19-13-9-17(10-14-19)23(27)28)7-5-3-1-2-4-6-8-22(26)32-20-15-11-18(12-16-20)24(29)30/h9-16H,1-8H2,(H,27,28)(H,29,30) |
InChI Key |
OUCWQFYAFZRMLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(=O)CCCCCCCCC(=O)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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